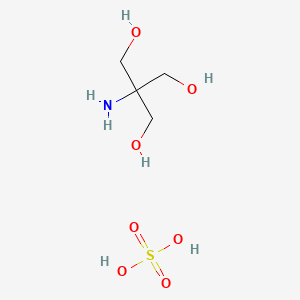
Tris(hydroxymethyl)aminomethane sulfate
Overview
Description
Tris(hydroxymethyl)aminomethane sulfate is an organic compound widely used in biochemistry and molecular biology. It is known for its buffering properties, making it essential in various laboratory applications. The compound is particularly valuable in maintaining stable pH levels in solutions, which is crucial for many biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(hydroxymethyl)aminomethane sulfate can be synthesized through a two-step process. Initially, nitromethane reacts with formaldehyde to produce tris(hydroxymethyl)nitromethane. This intermediate is then reduced to tris(hydroxymethyl)aminomethane. The final step involves the reaction of tris(hydroxymethyl)aminomethane with sulfuric acid to form the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline form and requires careful handling to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Tris(hydroxymethyl)aminomethane sulfate undergoes various chemical reactions, including:
Condensation Reactions: The primary amine group can react with aldehydes to form imines.
Complexation Reactions: It can form complexes with metal ions in solution.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes under mild acidic or neutral conditions.
Complexation Reactions: Often occur in aqueous solutions with metal salts.
Major Products:
Condensation Reactions: Imines or Schiff bases.
Complexation Reactions: Metal ion complexes.
Scientific Research Applications
Tris(hydroxymethyl)aminomethane sulfate is extensively used in various scientific fields:
Mechanism of Action
The buffering action of tris(hydroxymethyl)aminomethane sulfate involves the neutralization of acids and bases, maintaining a stable pH. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to form water and a protonated or deprotonated form of the buffer. This mechanism is crucial in biological systems where pH stability is necessary for enzyme activity and other biochemical processes .
Comparison with Similar Compounds
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Trometamol)
- Tris(hydroxymethyl)aminomethane hydrochloride
- Tris(hydroxymethyl)aminomethane acetate
Comparison: Tris(hydroxymethyl)aminomethane sulfate is unique due to its sulfate group, which enhances its solubility and buffering capacity in certain applications. Compared to its hydrochloride and acetate counterparts, the sulfate form is less likely to interfere with biochemical reactions involving chloride or acetate ions .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.H2O4S/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRFNWFXORHARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6992-38-7 | |
| Details | Compound: 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60946470 | |
| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23654-78-6 | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



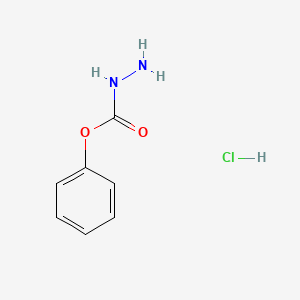
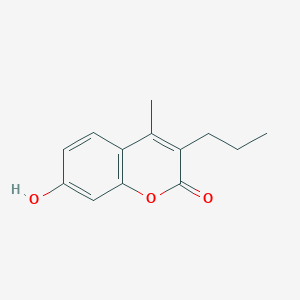

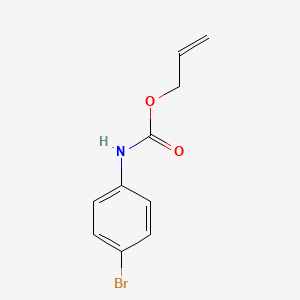
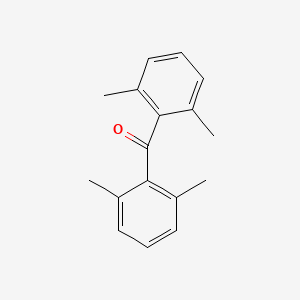
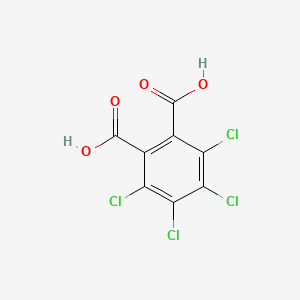

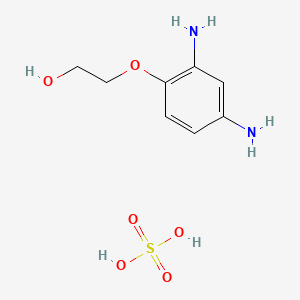
![(2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid](/img/structure/B7771596.png)

![[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7771605.png)
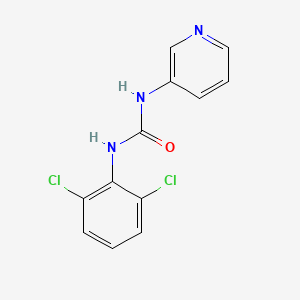
![methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7771621.png)
